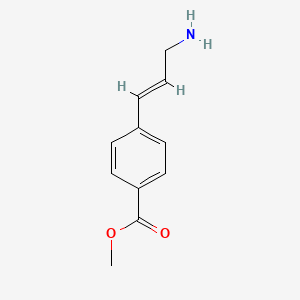
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.
Méthodes De Préparation
The synthesis of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new drugs and therapeutic agents.
Industry: The compound can be used in the production of fungicides, biocides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives such as:
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the trifluoroacetamido and carboxylic acid groups in 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid distinguishes it from these similar compounds .
Propriétés
Formule moléculaire |
C8H7F3N2O3S |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
4-methyl-2-[[(2,2,2-trifluoroacetyl)amino]methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3S/c1-3-5(6(14)15)17-4(13-3)2-12-7(16)8(9,10)11/h2H2,1H3,(H,12,16)(H,14,15) |
Clé InChI |
WQQWCQLSVYCVFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CNC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


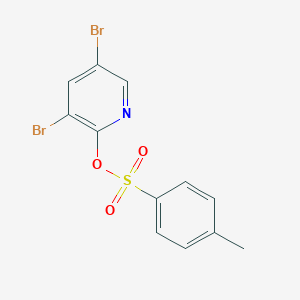


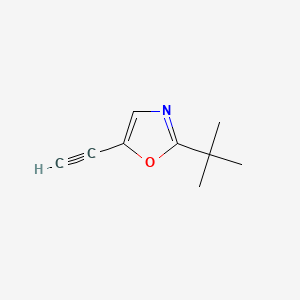
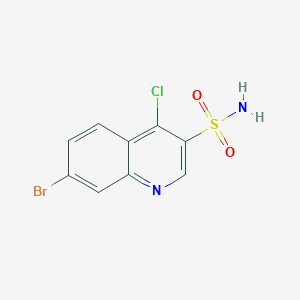

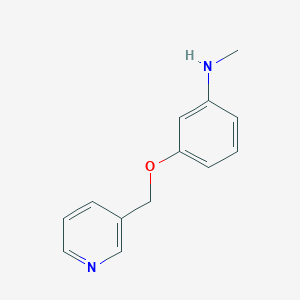

![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
